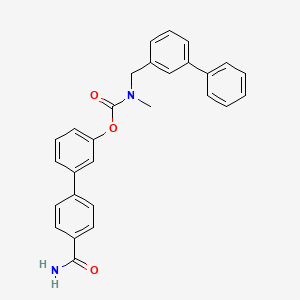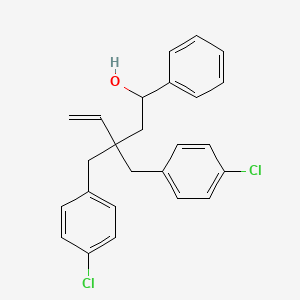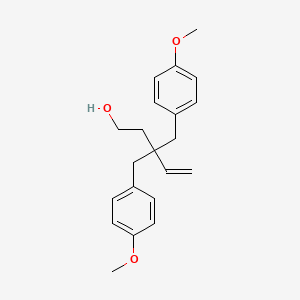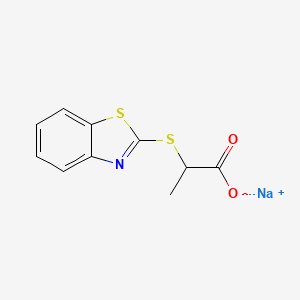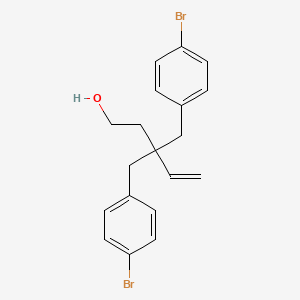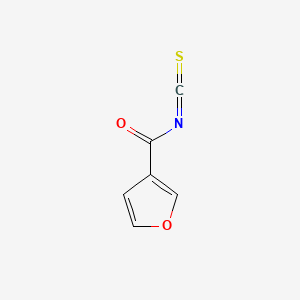
Furan-3-carbonyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-carbonyl isothiocyanate is an organic compound with the molecular formula C6H3NO2S. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a carbonyl and an isothiocyanate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-3-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-furancarboxylic acid with thiophosgene in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate compound .
Industrial Production Methods: In an industrial setting, the synthesis of 3-furancarbonylisothiocyanate may involve the use of more scalable and cost-effective methods. For instance, the reaction of 3-furancarboxylic acid with carbon disulfide and a suitable catalyst can be employed. This method offers advantages in terms of yield and safety, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Furan-3-carbonyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
Furan-3-carbonyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-furancarbonylisothiocyanate involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modify protein function, leading to its biological effects. The specific pathways involved depend on the target molecules and the context of its application .
Comparison with Similar Compounds
Phenyl isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural properties.
Methyl isothiocyanate: A simpler isothiocyanate used in various chemical reactions.
Benzyl isothiocyanate: Known for its biological activities, including anticancer properties.
Uniqueness: Furan-3-carbonyl isothiocyanate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan ring and the isothiocyanate group makes it a versatile compound for various applications, distinguishing it from other isothiocyanates .
Properties
CAS No. |
115156-71-3 |
|---|---|
Molecular Formula |
C6H3NO2S |
Molecular Weight |
153.155 |
IUPAC Name |
furan-3-carbonyl isothiocyanate |
InChI |
InChI=1S/C6H3NO2S/c8-6(7-4-10)5-1-2-9-3-5/h1-3H |
InChI Key |
MPNLVVTZHYWUKR-UHFFFAOYSA-N |
SMILES |
C1=COC=C1C(=O)N=C=S |
Synonyms |
3-Furancarbonylisothiocyanate(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


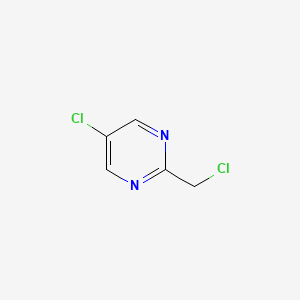

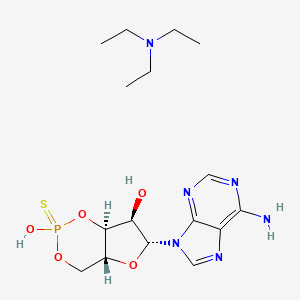
![Methyl 2-[5-amino-2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate](/img/structure/B570095.png)
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)
